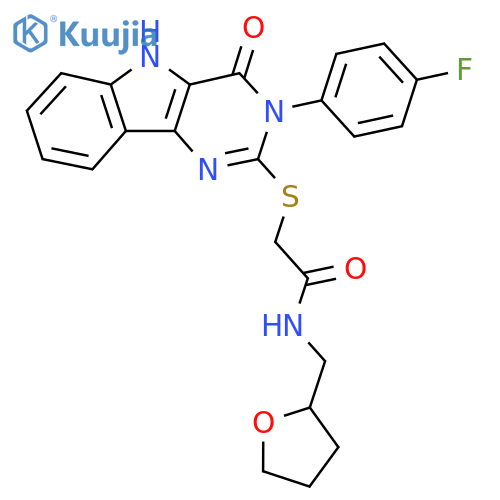Cas no 536711-14-5 (2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)
2-{3-(4-フルオロフェニル)-4-オキソ-3H,4H,5H-ピリミド[5,4-b]インドール-2-イルスルファニル}-N-(オキソラン-2-イル)メチルアセトアミドは、高度に特異的な分子構造を有する化合物です。4-フルオロフェニル基とピリミドインドール骨格を組み合わせたユニークな化学的特性を示し、生物学的活性の向上が期待されます。オキソラン環を有するアセトアミド部位は、分子の溶解性と細胞膜透過性を最適化する設計がなされています。この化合物は、医薬品中間体や生物学的標的分子としての応用可能性を有し、特に酵素阻害剤や受容体リガンドとしての研究用途に適しています。安定性と反応性のバランスが考慮された分子設計が特徴です。

536711-14-5 structure
商品名:2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide
2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide
- F0580-0693
- HMS1901J04
- 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
- Oprea1_753111
- 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- AKOS024585310
- NCGC00135427-01
- 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
- 536711-14-5
- G856-1155
- CHEMBL1898742
-
- インチ: 1S/C23H21FN4O3S/c24-14-7-9-15(10-8-14)28-22(30)21-20(17-5-1-2-6-18(17)26-21)27-23(28)32-13-19(29)25-12-16-4-3-11-31-16/h1-2,5-10,16,26H,3-4,11-13H2,(H,25,29)
- InChIKey: CEHNVYGEAWPNPT-UHFFFAOYSA-N
- ほほえんだ: S(CC(NCC1CCCO1)=O)C1=NC2C3C=CC=CC=3NC=2C(N1C1C=CC(=CC=1)F)=O
計算された属性
- せいみつぶんしりょう: 452.13183988g/mol
- どういたいしつりょう: 452.13183988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 745
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 112Ų
2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0580-0693-2μmol |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0580-0693-2mg |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0580-0693-3mg |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0580-0693-5mg |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0580-0693-5μmol |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0580-0693-1mg |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0580-0693-4mg |
2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide |
536711-14-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
536711-14-5 (2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide) 関連製品
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
